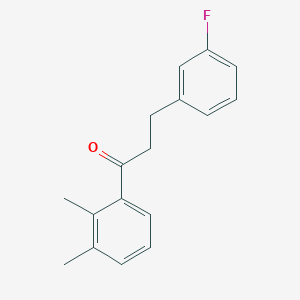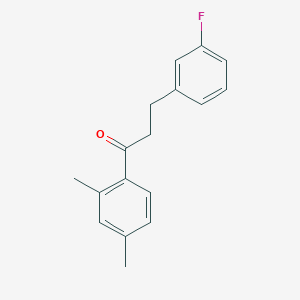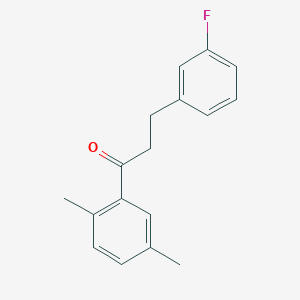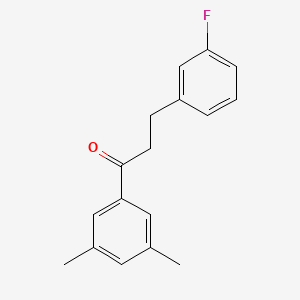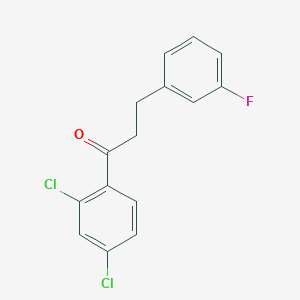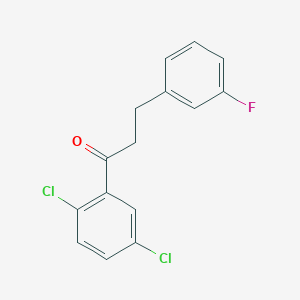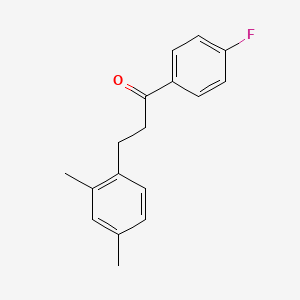
3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials, including the specific reactions, reagents, and conditions used.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise three-dimensional arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. This could include its reactivity, selectivity, and the mechanism of its reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, stability under various conditions, etc.Applications De Recherche Scientifique
Molecular Complexes and Crystal Structures
Research on molecular complexes and crystal structures has been conducted using compounds related to 3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone. For instance, Toda, Tanaka, and Mak (1985) explored the molecular complexes of hydroxy host systems with alcohols, providing insights into the structural characteristics of similar compounds through X-ray crystallography (Toda, Tanaka, & Mak, 1985).
Polymorphs and Solvates
Nath and Baruah (2013) investigated polymorphs and solvates of bis-phenols, which are structurally related to 3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone. Their study provided essential insights into the polymorphic and solvate forms of these compounds (Nath & Baruah, 2013).
Sonochemical Degradation
Goskonda, Catallo, and Junk (2002) explored the sonochemical degradation of aromatic organic pollutants, including compounds like 4-fluorophenol, which shares similarities with 3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone. This research is significant for understanding the environmental impact and degradation pathways of similar compounds (Goskonda, Catallo, & Junk, 2002).
Characterization Techniques
Lehmann (1971) demonstrated a method for characterizing phenols as their 2,4-dinitrophenyl ethers, which could be relevant for analyzing compounds like 3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone (Lehmann, 1971).
Polymer Research
Hamciuc, Hamciuc, Ipate, and Okrasa (2008) conducted research on copoly(1,3,4-oxadiazole-ether)s containing phthalide groups, relevant for understanding the polymerization and application of similar aromatic compounds (Hamciuc, Hamciuc, Ipate, & Okrasa, 2008).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as possible applications of the compound, further studies to better understand its properties, etc.
Please note that this is a general outline and the specific details would depend on the particular compound being studied. For a specific compound like “3-(2,4-Dimethylphenyl)-4’-fluoropropiophenone”, you would need to consult the primary scientific literature or databases for detailed information. If the compound is novel or not well-studied, it may be necessary to conduct original research to fully characterize it.
Propriétés
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-3-4-14(13(2)11-12)7-10-17(19)15-5-8-16(18)9-6-15/h3-6,8-9,11H,7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNNMPHAORRRQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644683 |
Source


|
| Record name | 3-(2,4-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone | |
CAS RN |
898793-99-2 |
Source


|
| Record name | 3-(2,4-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


